molecular formula C11H13BrO3 B8349895 Ethyl 3-bromobenzyloxyacetate

Ethyl 3-bromobenzyloxyacetate

Cat. No.: B8349895
M. Wt: 273.12 g/mol
InChI Key: WLIQDDLZGHDRHA-UHFFFAOYSA-N
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Description

Ethyl 3-bromobenzyloxyacetate is an ester derivative featuring a brominated benzyloxy group attached to an acetate backbone. For example, the synthesis of (E)-ethyl 3-(3-bromophenyl) derivatives involves condensation reactions between brominated aromatic aldehydes (e.g., 3-bromobenzaldehyde) and ethyl cyanoacetate in ethanol with triethylamine as a catalyst . Similarly, benzyloxy-containing compounds, such as 4-(benzyloxy)-3-phenethoxybenzaldehyde, are synthesized via nucleophilic substitution using Cs₂CO₃ as a base in dimethylformamide (DMF) . These methods suggest that this compound likely forms through alkylation or esterification of a bromobenzyl alcohol precursor under basic conditions.

The bromine substituent at the 3-position of the benzyl group introduces significant steric and electronic effects, making the compound a valuable intermediate in pharmaceuticals, agrochemicals, and organic synthesis. Its electron-withdrawing nature enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 2-[(3-bromophenyl)methoxy]acetate

InChI

InChI=1S/C11H13BrO3/c1-2-15-11(13)8-14-7-9-4-3-5-10(12)6-9/h3-6H,2,7-8H2,1H3

InChI Key

WLIQDDLZGHDRHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCC1=CC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 3-bromobenzyloxyacetate are compared below with three analogous esters: Ethyl (3-trifluoromethylbenzoyl)acetate , Ethyl 3-bromo-2-(bromomethyl)propionate , and (E)-Ethyl 3-(3-bromophenyl)acrylate . Key differences in substituents, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Reactivity/Applications References
This compound C₁₁H₁₁BrO₃ 3-Bromobenzyloxy Cross-coupling reactions, intermediate for bioactive molecules
Ethyl (3-trifluoromethylbenzoyl)acetate C₁₂H₁₁F₃O₄ 3-Trifluoromethylbenzoyl Enhanced lipophilicity; used in kinase inhibitors (e.g., Gefitinib derivatives)
Ethyl 3-bromo-2-(bromomethyl)propionate C₆H₈Br₂O₂ Dual bromine (propionate chain) Alkylating agent; precursor for polymer crosslinking
(E)-Ethyl 3-(3-bromophenyl)acrylate C₁₁H₁₁BrO₂ 3-Bromophenyl, α,β-unsaturated ester Michael addition substrate; photopolymerization applications

Key Findings :

Electronic Effects :

  • The 3-bromobenzyloxy group in this compound exerts strong electron-withdrawing effects, facilitating nucleophilic aromatic substitution. In contrast, the 3-trifluoromethyl group in Ethyl (3-trifluoromethylbenzoyl)acetate combines electron withdrawal with high lipophilicity, making it advantageous in drug design .
  • Dual bromine substituents in Ethyl 3-bromo-2-(bromomethyl)propionate increase electrophilicity, enabling efficient alkylation reactions .

Synthetic Conditions: this compound and (E)-Ethyl 3-(3-bromophenyl)acrylate share similar precursors (3-bromobenzaldehyde) but differ in reaction pathways. The latter is synthesized via Knoevenagel condensation in ethanol , while benzyloxy-containing analogs require stronger bases (e.g., Cs₂CO₃) and polar aprotic solvents like DMF .

Safety and Handling :

  • Brominated esters, including this compound, pose risks similar to Ethyl Bromoacetate (a lacrimator and skin irritant) due to reactive alkyl halide moieties . Proper handling (e.g., PPE, fume hoods) is critical.

Applications :

  • This compound serves as a versatile intermediate in medicinal chemistry, whereas Ethyl (3-trifluoromethylbenzoyl)acetate is prioritized in kinase inhibitor synthesis . Ethyl 3-bromo-2-(bromomethyl)propionate finds niche use in polymer chemistry due to its dual reactive sites .

Table 2: Reaction Conditions and Yields (Hypothetical Data)

Compound Reaction Type Catalyst/Solvent Temperature/Time Yield (%)
This compound Nucleophilic substitution Cs₂CO₃/DMF 80°C, 12 h ~65
(E)-Ethyl 3-(3-bromophenyl)acrylate Knoevenagel condensation Triethylamine/EtOH RT, 24 h ~78

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature40–60°C (bromination)Maximizes Br substitution
Catalyst Loading5–10 mol% PdBalances cost and activity
Solvent PolarityHexane/EtOAc (8:2 to 7:3)Enhances chromatographic separation

Q. Table 2: Spectroscopic Signatures for Structural Confirmation

Functional Group¹H NMR (δ, ppm)IR (cm⁻¹)
Ester (–COOEt)1.3 (t, CH₃), 4.1 (q, CH₂)1730–1750 (C=O)
Aromatic C–Br7.2–7.5 (m, Ar–H)550–600 (C–Br)

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